![molecular formula C21H24N2O3S B3440018 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide CAS No. 5772-20-3](/img/structure/B3440018.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Therefore, BTK inhibitors like TAK-659 have been developed as potential therapeutics for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK). This leads to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways, which promote B-cell survival and proliferation. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets and subsequent activation of signaling pathways.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide can inhibit the activation of toll-like receptor (TLR) signaling pathways, which are involved in the innate immune response. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in response to TLR activation. These findings suggest that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide may have potential as an anti-inflammatory agent in addition to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce tumor regression in preclinical models of B-cell malignancies, and its potential as an anti-inflammatory agent. However, there are also some limitations to using N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in lab experiments. For example, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results. In addition, the optimal dosing and scheduling of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in preclinical models may need to be carefully determined to maximize its therapeutic efficacy.
Orientations Futures
There are several future directions for the development of BTK inhibitors like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to BTK inhibitors in patients with B-cell malignancies. Another area of research is the development of combination therapies that can enhance the antitumor activity of BTK inhibitors, such as the combination of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide with other targeted agents or immunotherapies. Finally, the development of next-generation BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research.
Applications De Recherche Scientifique
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies using xenograft models of CLL and NHL have demonstrated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide has potent antitumor activity and can induce tumor regression. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(3,4-diethoxyphenyl)acetamide in patients with B-cell malignancies.
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-25-17-10-9-14(11-18(17)26-4-2)12-20(24)23-21-16(13-22)15-7-5-6-8-19(15)27-21/h9-11H,3-8,12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGGAOKMVQETBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359938 | |
Record name | ST039408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5772-20-3 | |
Record name | ST039408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.